Cas no 916257-51-7 (6-Chloro-2-cyclopropylimidazo1,2-bpyridazine)

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazopyridazine core with chloro and cyclopropyl substituents. Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The chloro group enhances reactivity for further functionalization, while the cyclopropyl moiety can influence conformational stability and binding affinity in target interactions. This compound is often utilized in the development of pharmaceuticals, including potential kinase inhibitors or antimicrobial agents, due to its ability to modulate electronic and steric properties. High purity and well-defined synthetic pathways ensure consistency for research and industrial applications.
6-Chloro-2-cyclopropylimidazo1,2-bpyridazine structure
916257-51-7 structure
商品名:6-Chloro-2-cyclopropylimidazo1,2-bpyridazine
CAS番号:916257-51-7
MF:C9H8N3Cl
メガワット:193.63292
CID:996623
PubChem ID:53629171

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-cyclopropyl-Imidazo[1,2-b]pyridazine
    • 6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
    • PFQMJRKWCHXJAX-UHFFFAOYSA-N
    • AKOS006309460
    • A1-27131
    • DTXSID70705510
    • TS-02747
    • SCHEMBL5055416
    • 916257-51-7
    • DB-359378
    • 6-Chloro-2-cyclopropylimidazo1,2-bpyridazine
    • MDL: MFCD11044750
    • インチ: InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2
    • InChIKey: PFQMJRKWCHXJAX-UHFFFAOYSA-N
    • ほほえんだ: C1CC1C2=CN3C(=N2)C=CC(=N3)Cl

計算された属性

  • せいみつぶんしりょう: 193.0406750g/mol
  • どういたいしつりょう: 193.0406750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C611773-100mg
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
916257-51-7
100mg
$ 185.00 2022-06-06
TRC
C611773-10mg
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
916257-51-7
10mg
$ 50.00 2022-06-06
A2B Chem LLC
AC99953-5mg
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
916257-51-7
5mg
$272.00 2024-07-18
A2B Chem LLC
AC99953-50mg
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
916257-51-7
50mg
$504.00 2024-07-18
A2B Chem LLC
AC99953-25mg
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
916257-51-7
25mg
$360.00 2024-07-18
A2B Chem LLC
AC99953-10mg
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
916257-51-7
10mg
$291.00 2024-07-18
A2B Chem LLC
AC99953-1mg
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
916257-51-7
1mg
$245.00 2024-07-18
Crysdot LLC
CD11017168-1g
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
916257-51-7 97%
1g
$311 2024-07-19
A2B Chem LLC
AC99953-100mg
6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE
916257-51-7
100mg
$697.00 2024-07-18
TRC
C611773-50mg
6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
916257-51-7
50mg
$ 115.00 2022-06-06

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 関連文献

6-Chloro-2-cyclopropylimidazo1,2-bpyridazineに関する追加情報

Research Brief on 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 916257-51-7): Recent Advances and Applications

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 916257-51-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.

The compound's unique structure, featuring an imidazo[1,2-b]pyridazine core with a cyclopropyl substituent, contributes to its diverse biological activities. Recent synthetic methodologies have improved the efficiency and yield of its production, enabling more extensive pharmacological evaluations. Notably, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine has shown potent inhibitory effects on specific kinase targets, making it a valuable scaffold for the development of kinase inhibitors in oncology and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits high selectivity for certain protein kinases involved in cancer cell proliferation. The study utilized in vitro and in vivo models to validate its efficacy, revealing significant tumor growth inhibition with minimal off-target effects. These findings underscore its potential as a lead compound for targeted cancer therapies.

Another recent investigation explored the compound's role in modulating immune responses. The results, published in ACS Chemical Biology, indicated that 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine can selectively inhibit key signaling pathways in immune cells, suggesting its applicability in autoimmune and inflammatory disorders. The study also highlighted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

Despite these promising results, challenges remain in optimizing the compound's drug-like properties and minimizing potential toxicity. Ongoing research is focused on structural modifications to enhance its selectivity and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 916257-51-7) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms of action and optimization of its chemical properties will be critical for its successful development as a drug candidate. This brief highlights the compound's current advancements and underscores the importance of interdisciplinary collaboration in advancing its clinical potential.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.